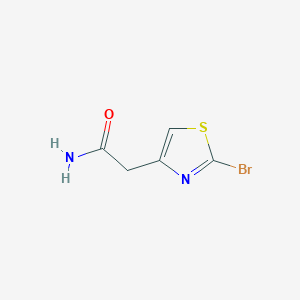
4-(Diphenylphosphino)benzaldehyde
Descripción general
Descripción
4-(Diphenylphosphino)benzaldehyde is an organic compound with the chemical formula C19H15OP. It is a white to light yellow solid with a special aromatic odor. This compound is an important intermediate in organic synthesis, particularly in the preparation of various organic compounds containing phosphino groups, such as metal-organic complexes and ligands .
Métodos De Preparación
4-(Diphenylphosphino)benzaldehyde is typically prepared by the reaction of benzaldehyde and diphenylphosphine. The reaction is generally carried out in a solvent such as chloroform or dichloromethane with the addition of a base catalyst. The reaction temperature is generally low, for example, at room temperature or under very slight heating conditions, which can obtain a good yield .
Análisis De Reacciones Químicas
4-(Diphenylphosphino)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The phosphino group can participate in substitution reactions, forming new phosphine derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions include 4-(diphenylphosphino)benzoic acid, 4-(diphenylphosphino)benzyl alcohol, and various substituted phosphine derivatives .
Aplicaciones Científicas De Investigación
4-(Diphenylphosphino)benzaldehyde has several scientific research applications:
Chemistry: It is used as a ligand in the synthesis of metal-organic complexes and catalysts.
Biology and Medicine: It is used in the preparation of compounds that have potential biological activity, including antitumor agents.
Industry: It is used in the preparation of catalysts for various industrial organic reactions.
Mecanismo De Acción
The mechanism of action of 4-(Diphenylphosphino)benzaldehyde involves its ability to act as a ligand, coordinating with metal centers in transition metal complexes. The phosphino group can donate electron density to the metal center, stabilizing the complex and facilitating various catalytic processes. The aldehyde group can also participate in coordination, forming chelate complexes .
Comparación Con Compuestos Similares
4-(Diphenylphosphino)benzaldehyde can be compared with other similar compounds such as:
2-(Diphenylphosphino)benzaldehyde: Similar in structure but with the phosphino group in the ortho position.
4-(Diphenylphosphino)benzoic acid: The aldehyde group is oxidized to a carboxylic acid.
The uniqueness of this compound lies in its ability to form stable complexes with transition metals and its versatility in various organic synthesis applications.
Propiedades
IUPAC Name |
4-diphenylphosphanylbenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15OP/c20-15-16-11-13-19(14-12-16)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVCVMLWZAITLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90452296 | |
| Record name | 4-(Diphenylphosphino)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90452296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5068-18-8 | |
| Record name | 4-(Diphenylphosphino)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90452296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![8-Methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3052999.png)

![[(6-Amino-1,3,5-triazine-2,4-diyl)diimino]bismethanol](/img/structure/B3053002.png)
![[4-(2-Methylphenyl)phenyl]acetic acid](/img/structure/B3053004.png)



![1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3053008.png)

